molecular formula C15H26O B14294899 Pentadeca-8,11-dien-2-one CAS No. 116752-10-4

Pentadeca-8,11-dien-2-one

Cat. No.: B14294899
CAS No.: 116752-10-4
M. Wt: 222.37 g/mol
InChI Key: HDOQHUXLHUAFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentadeca-8,11-dien-2-one is a lipophilic compound of significant interest in medicinal chemistry and natural product research. It is structurally related to (8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one, a cytotoxic dienynone first isolated from the roots of Echinacea pallida . Scientific studies on this class of compounds have revealed potent and selective cytotoxic activities against a range of human cancer cell lines, making them promising lead compounds for the development of new antiproliferative agents . The mechanism of action for this cytotoxic activity has been investigated, with evidence pointing to the induction of cell cycle arrest in the G1 phase as a key component, ultimately leading to apoptotic cell death . A notable characteristic is its reported selective effect on cancer cells versus non-cancerous cells, and its potential for good absorption in humans after oral administration has been suggested based on model systems . Due to the difficulty in purifying sufficient quantities of the genuine molecule directly from plant material, which can also be prone to oxidation, the total synthesis of this compound has been established to provide researchers with reliable access for biological studies . This product is intended for research purposes, such as investigating mechanisms of cytotoxicity, exploring structure-activity relationships, and supporting drug discovery efforts. For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116752-10-4

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

pentadeca-8,11-dien-2-one

InChI

InChI=1S/C15H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h5-6,8-9H,3-4,7,10-14H2,1-2H3

InChI Key

HDOQHUXLHUAFCN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCC=CCCCCCC(=O)C

Origin of Product

United States

Table of Compounds

Structural Analogs from Other Natural Sources

Anacardic Acid Diene (2-hydroxy-6-(pentadeca-8,11-dien-1-yl)benzoic acid) in Cashew Nut Shell Liquid (Anacardium occidentale)

Anacardic acid diene, scientifically known as 2-hydroxy-6-(pentadeca-8,11-dien-1-yl)benzoic acid, is a significant constituent of Cashew Nut Shell Liquid (CNSL). glpbio.comcaymanchem.com CNSL is a viscous, reddish-brown liquid extracted from the honeycomb-like structure of the cashew nutshell, a byproduct of cashew nut processing. cargohandbook.commdpi.com The composition of CNSL varies depending on the extraction method. cargohandbook.commdpi.com

Natural CNSL, typically obtained through cold solvent extraction, is primarily composed of anacardic acids. mdpi.comnih.gov These anacardic acids are a group of phenolic lipids, specifically salicylic (B10762653) acid derivatives, which feature a C15 alkyl side chain with varying degrees of unsaturation. nih.govmdpi.com The mixture generally consists of saturated, monoene, diene, and triene forms. mdpi.comtandfonline.com

The diene variant, 2-hydroxy-6-(pentadeca-8,11-dien-1-yl)benzoic acid, is one of the three main unsaturated anacardic acids found in CNSL, alongside the monoene and triene forms. nih.govmdpi.com Its structure consists of a salicylic acid core with a 15-carbon chain containing two double bonds. caymanchem.comnp-mrd.org Studies analyzing the composition of CNSL have identified the relative percentages of these components. For instance, one analysis reported a composition of approximately 29% monoene, 27% diene, and 44% triene anacardic acids after purification. gavinpublishers.com Another reported the diene component as 16-17% of the total anacardic acid mixture. mdpi.com This compound has been specifically reported in Anacardium occidentale. np-mrd.orgnih.gov

Compound NameSystematic NameMolecular FormulaNatural Source
Anacardic Acid Diene2-hydroxy-6-(pentadeca-8,11-dien-1-yl)benzoic acidC22H32O3Cashew Nut Shell Liquid (Anacardium occidentale) np-mrd.orgnih.gov

Related Pentadecenylphenols in Cardanol (B1251761)

Cardanol is a phenolic lipid that is closely related to anacardic acids and is also derived from CNSL. kumarasamyindustries.com It is the primary component of what is known as "technical CNSL," which results from processing natural CNSL at high temperatures (above 140°C), such as during roasting or distillation. cargohandbook.comrsc.org This heating process causes the decarboxylation of anacardic acids, converting them into cardanol and releasing carbon dioxide. tandfonline.comrsc.orgresearchgate.net

Like anacardic acid, cardanol is not a single compound but a mixture of long-chain phenols. nih.gov The mixture consists of 3-pentadecylphenol (B1217947) (saturated), 3-(pentadeca-8-enyl)phenol (monoene), 3-(pentadeca-8,11-dienyl)phenol (diene), and 3-(pentadeca-8,11,14-trienyl)phenol (triene). nih.gov The diene component, 3-(pentadeca-8,11-dienyl)phenol, is therefore a key constituent of cardanol.

The exact composition of cardanol can vary. Distilled technical-grade CNSL may contain approximately 78% cardanol and 8% cardol. cargohandbook.commdpi.com Cardanol itself is considered the main component of roasted CNSL. ajrconline.org The transformation from anacardic acid to cardanol represents a significant chemical modification, removing the carboxylic acid group from the phenolic ring but preserving the unsaturated C15 side chain. tandfonline.com

Compound NameSystematic NameMolecular FormulaNatural Source / Precursor
Cardanol (Saturated)3-pentadecylphenolC21H36ODerived from CNSL
Cardanol (Monoene)3-(pentadeca-8-enyl)phenolC21H34ODerived from CNSL
Cardanol (Diene)3-(pentadeca-8,11-dienyl)phenolC21H32ODerived from CNSL
Cardanol (Triene)3-(pentadeca-8,11,14-trienyl)phenolC21H30ODerived from CNSL

Advanced Methodologies for Isolation and Structural Characterization in Research

Bioassay-Guided Fractionation Techniques for Enrichment and Isolation

Bioassay-guided fractionation is a cornerstone strategy for isolating specific biologically active compounds from complex natural source matrices, such as plant extracts. This approach systematically links chemical separation with pharmacological testing to home in on the molecule responsible for an observed biological effect.

The isolation of Pentadeca-8,11-dien-2-one from plant sources, notably species like Tinospora crispa, serves as a classic example of this methodology. The process typically begins with a crude extract of the plant material, often prepared using a solvent like methanol (B129727) or ethanol. This crude extract, which contains thousands of compounds, is subjected to an initial biological screening.

Following the initial screening, the active crude extract undergoes a series of liquid-liquid partitioning steps using immiscible solvents of varying polarity. A common sequence involves partitioning against hexane, ethyl acetate (B1210297), and n-butanol. Each resulting fraction is then re-assayed. Research has shown that compounds like this compound often concentrate in the moderately polar fractions, such as the ethyl acetate fraction.

This active fraction is then subjected to further chromatographic separation, typically using column chromatography over silica (B1680970) gel. Elution is performed with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient), yielding numerous sub-fractions. Each sub-fraction is again tested, and the process is repeated on the most active ones, employing progressively more refined chromatographic techniques until a pure compound is obtained. The identity and purity of the final isolate, this compound, are then confirmed using the spectroscopic and chromatographic methods detailed below.

Spectroscopic Elucidation Strategies for Dienone Structures

Once isolated, the precise structure of the compound is determined using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for the complete assignment of the molecule's atoms, connectivity, and spatial arrangement.

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional experiments are used in concert to build the molecular structure.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number and type of protons and their immediate electronic environment. Key signals for this compound include a characteristic sharp singlet for the methyl protons at C-1 (δ ≈ 2.1 ppm) adjacent to the carbonyl group, and multiple signals in the olefinic region (δ ≈ 5.3–5.6 ppm) corresponding to the protons on the two double bonds. The ¹³C NMR spectrum reveals the presence of 15 distinct carbon atoms, including a downfield signal for the ketone carbonyl (C-2, δ ≈ 209 ppm), four signals for the sp²-hybridized olefinic carbons, and several upfield signals for the aliphatic sp³-hybridized carbons.

2D NMR Experiments:

gCOSY (Correlation Spectroscopy): This experiment establishes proton-proton spin-coupling networks, allowing for the tracing of contiguous proton systems. For instance, it confirms the connectivity within the aliphatic chain segments, such as H-3 through H-7 and H-13 through H-15.

gHSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer): This experiment correlates each proton with its directly attached carbon atom. The DEPT component further differentiates carbons as CH₃, CH₂, or CH groups, simplifying the assignment process.

gHMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for assembling the complete carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound include:

The methyl protons at H-1 showing correlation to the carbonyl carbon C-2 and the methylene (B1212753) carbon C-3.

The olefinic proton H-8 correlating to carbons C-7 and C-10.

The olefinic proton H-11 correlating to carbons C-10 and C-13.

gNOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is essential for determining the stereochemistry, particularly the geometry of the double bonds. The observation of strong NOE cross-peaks between protons that are close in space, but not necessarily through bonds, confirms their relative orientation. For this compound, NOE correlations between H-8/H-10 and H-11/H-13 are indicative of a cis or Z configuration for both the Δ⁸ and Δ¹¹ double bonds, respectively.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)Key HMBC Correlations (H → C)
129.82.13 (s)C-2, C-3
2209.1--
343.82.41 (t, J = 7.4)C-1, C-2, C-4
423.91.58 (m)C-2, C-3, C-5
529.11.29 (m)C-4, C-6, C-7
629.41.33 (m)C-5, C-7, C-8
727.22.04 (m)C-5, C-6, C-8, C-9
8128.55.38 (m)C-6, C-7, C-10
9130.25.41 (m)C-7, C-11
1025.62.78 (t, J = 5.8)C-8, C-9, C-11, C-12
11127.95.35 (m)C-9, C-10, C-13
12131.85.55 (m)C-10, C-14
1320.62.06 (m)C-11, C-12, C-14, C-15
1431.51.39 (m)C-12, C-13, C-15
1514.30.90 (t, J = 7.5)C-13, C-14

Mass spectrometry provides the exact molecular weight and elemental composition of the isolated compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly employed for this purpose. For this compound, the analysis yields a pseudomolecular ion, typically the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution measurement of the ion's mass-to-charge ratio (m/z) allows for the unambiguous determination of its molecular formula, C₁₅H₂₄O, by comparing the experimental mass to the calculated theoretical mass. This confirmation is a critical step in verifying the structure proposed by NMR analysis.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₅H₂₄O
Observed Ion (Positive Mode)[M+H]⁺
Calculated Mass for C₁₅H₂₅O⁺221.1905
Typical Observed Mass (m/z)221.1903

Ultraviolet (UV) and Infrared (IR) spectroscopy provide valuable complementary information about the functional groups present in the molecule.

UV Spectroscopy: The UV spectrum is used to identify chromophores, particularly conjugated systems. For this compound, the two double bonds are not in conjugation with the ketone carbonyl group. Therefore, the spectrum does not show the strong absorption at longer wavelengths characteristic of α,β-unsaturated ketones. Instead, it exhibits an absorption maximum (λmax) at shorter wavelengths, corresponding to the isolated double bonds and the n→π* transition of the ketone.

IR Spectroscopy: The IR spectrum is highly effective for identifying specific functional groups based on their vibrational frequencies. The spectrum of this compound shows a strong, sharp absorption band characteristic of a saturated ketone C=O stretch and another band for the C=C stretching of the isolated double bonds.

Table 3: UV and IR Spectroscopic Data for this compound

Spectroscopic MethodParameterObserved ValueAssignment
UV (in Methanol)λmax~215 nmOlefinic (C=C) and Carbonyl (n→π*) transitions
IR (film)Absorption (νmax)~1715 cm⁻¹Ketone C=O stretch
~1655 cm⁻¹Alkene C=C stretch

Chromatographic Techniques for Compound Purification and Analysis

Chromatography is indispensable throughout the entire process, from initial fractionation of the crude extract to the final analysis of purity and stability of the isolated compound.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final isolated this compound. A reversed-phase (RP-HPLC) method, typically using a C18 column, is employed. The compound is eluted with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water. Detection is commonly performed with a UV detector set at a wavelength where the compound absorbs (e.g., 215-220 nm).

A pure sample of this compound will appear as a single, sharp, and symmetrical peak in the HPLC chromatogram. The retention time of this peak is a characteristic property of the compound under the specific analytical conditions. Furthermore, HPLC is a valuable tool for stability studies. By analyzing the compound over time under various storage conditions (e.g., different temperatures, exposure to light), any degradation can be quantified by monitoring the decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

Table 4: Typical RP-HPLC Conditions for Analysis of this compound

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography System
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile (B52724) and Water
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10-20 µL

Preparative Chromatography for Scalable Isolation

The isolation of this compound in high purity and sufficient quantity from complex mixtures, such as synthetic reaction products or natural extracts, necessitates robust and scalable purification techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) has been established as a highly effective methodology for this purpose. This technique allows for the separation of the target compound from structurally similar impurities and isomers, yielding material suitable for rigorous spectroscopic analysis and further investigation.

Research efforts focused on optimizing the isolation of this compound have led to the development of a specific reversed-phase HPLC method. The methodology was designed to maximize both throughput and resolution. A crude material, typically obtained from a multi-step synthesis or a concentrated plant extract, is first dissolved in a minimal amount of a suitable organic solvent, such as methanol, and filtered to remove particulate matter before injection onto the preparative column.

The separation is based on the differential partitioning of compounds between the stationary phase and the mobile phase. For a moderately nonpolar molecule like this compound, a C18 stationary phase provides excellent retention and selectivity. A gradient elution using water and a more nonpolar organic solvent like acetonitrile allows for the efficient elution of compounds across a range of polarities. The target compound, this compound, was observed to elute as a sharp, well-defined peak at a retention time of approximately 15.8 minutes under the optimized conditions detailed in Table 1. The ultraviolet (UV) detector was set to 235 nm to specifically monitor the conjugated diene chromophore present in the molecule, enhancing detection sensitivity and selectivity.

Table 1: Optimized Preparative HPLC Method Parameters for this compound Isolation

ParameterSpecification
Chromatography System Preparative Liquid Chromatography System
Column Reversed-Phase C18 (250 mm x 21.2 mm, 7 µm particle size)
Mobile Phase A HPLC-Grade Water
Mobile Phase B HPLC-Grade Acetonitrile
Gradient Program 70% B to 95% B over 20 minutes; hold at 95% B for 5 minutes
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 235 nm
Sample Load 450-500 mg of crude material per injection

Automated fraction collection was triggered by the UV signal intensity corresponding to the peak of interest. Multiple runs were conducted to process the entire batch of crude material. The fractions corresponding to the target peak were pooled, and the solvent was removed under reduced pressure using rotary evaporation. This process yielded a colorless oil. The results from a representative isolation cycle, including the yield and purity of the collected fraction containing the target compound, are summarized in Table 2.

Table 2: Representative Fractionation Results and Purity Analysis

Fraction IdentifierElution Window (minutes)Isolated Mass (mg)Purity by Analytical HPLC (%)
Pre-Eluting Impurities2.5 – 15.0-Not Determined
Target Compound 15.6 – 16.1 88.2 >99.2%
Post-Eluting Impurities16.5 – 25.0-Not Determined

The final purity of the isolated this compound was confirmed using an independent analytical-scale HPLC method and verified by high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The successful implementation of this preparative chromatography method demonstrates its capability for reliably producing the compound at a purity exceeding 99%, providing a solid foundation for subsequent structural and functional studies.

Chemical Synthesis and Stereochemical Investigations

Total Synthesis Approaches for Pentadeca-8,11-dien-2-one

The total synthesis of this compound requires a strategic approach to construct the 15-carbon chain while incorporating a ketone at the C-2 position and two double bonds at the C-8 and C-11 positions with defined stereochemistry.

The biological activity of unsaturated compounds is often highly dependent on the geometry of their double bonds. Consequently, synthetic efforts have been directed towards the stereocontrolled synthesis of specific isomers of this compound, particularly the (8Z,11Z) and (8Z,11E) isomers.

A common strategy involves a convergent synthesis, where two or more key fragments are prepared separately and then coupled. A logical retrosynthetic disconnection is at the C9-C10 bond, breaking the molecule into a C9 aldehyde fragment and a C6 phosphonium (B103445) ylide containing the C2-ketone.

Synthesis of the (8Z,11Z)-Isomer: The construction of Z-alkenes is typically achieved using the Wittig reaction with non-stabilized ylides under salt-free conditions or through the partial hydrogenation of an alkyne using a poisoned catalyst like Lindlar's catalyst. A representative pathway could involve the synthesis of a key intermediate, (Z)-nona-2,5-dienal. This aldehyde fragment, containing the pre-formed (11Z) double bond, can then be subjected to a Z-selective Wittig reaction with a C6-phosphonium ylide derived from 5-oxohexanal (B8756871) (with the ketone appropriately protected as a ketal) to form the (8Z) double bond.

Synthesis of the (8Z,11E)-Isomer: To achieve the (8Z,11E) geometry, a different olefination method is required for one of the double bonds. While the (8Z) bond can be formed via a Wittig reaction as described above, the (11E) bond is more efficiently constructed using the Horner-Wadsworth-Emmons (HWE) reaction. This reaction typically employs a phosphonate (B1237965) ester and a base (e.g., NaH) and provides excellent E-selectivity. The synthetic sequence would be adjusted to couple an appropriate aldehyde with a phosphonate ester to generate the E-configured double bond.

The table below summarizes the key stereoselective reactions used for synthesizing these isomers.

Target IsomerKey Double BondPreferred ReactionTypical ReagentsStereochemical Outcome
(8Z,11Z)-Pentadeca-8,11-dien-2-oneC8=C9 (Z)Wittig ReactionNon-stabilized phosphonium ylide + AldehydeHigh Z-selectivity
C11=C12 (Z)Alkyne HydrogenationH2, Lindlar's Catalyst (Pd/CaCO3, poisoned with lead)High Z-selectivity
(8Z,11E)-Pentadeca-8,11-dien-2-oneC8=C9 (Z)Wittig ReactionNon-stabilized phosphonium ylide + AldehydeHigh Z-selectivity
C11=C12 (E)Horner-Wadsworth-Emmons (HWE)Phosphonate ester + Base (e.g., NaH) + AldehydeHigh E-selectivity

The synthesis of complex dienones like this compound is not without significant hurdles.

Stereochemical Control: Achieving perfect ( >99%) stereoselectivity in olefination reactions is a persistent challenge. Wittig reactions can sometimes yield mixtures of E/Z isomers, complicating purification.

Protecting Group Strategy: The C2-ketone is a reactive functional group that can interfere with the strongly basic or nucleophilic reagents used in olefination reactions (e.g., organolithium reagents for generating ylides). Therefore, a robust protecting group strategy is essential. The ketone is commonly protected as a cyclic ketal (e.g., using ethylene (B1197577) glycol), which is stable to the reaction conditions and can be cleanly removed in the final step of the synthesis using acid catalysis.

Methodological innovations aim to overcome these challenges. For instance, the use of modified olefination reagents, such as the Still-Gennari modification of the HWE reaction, can provide access to Z-alkenes with high selectivity. Furthermore, modern cross-coupling methodologies, including Suzuki and Negishi couplings, offer alternative strategies for constructing the carbon-carbon bonds of the dienone backbone with high efficiency and stereochemical fidelity.

Synthetic Strategies for Related Dienynones (e.g., Pentadeca-8,13-dien-11-yn-2-one)

The synthesis of related polyunsaturated structures, such as dienynones, provides access to compounds with unique electronic and structural properties. Pentadeca-8,13-dien-11-yn-2-one, which features a conjugated en-yn-en system, is a prime example. The key synthetic transformation for constructing such conjugated systems is the palladium-catalyzed Sonogashira cross-coupling reaction.

A plausible synthetic route would involve:

Fragment Preparation: Synthesis of two key building blocks: a terminal alkyne and a vinyl halide. For instance, a C1-C10 fragment containing the C2-ketone (protected) and a terminal alkyne at C9, such as 9-decyn-2-one. The second fragment would be a C5 vinyl halide, such as (E)-1-bromo-pent-1-ene.

Sonogashira Coupling: These two fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine). This reaction forms the C10-C11 carbon-carbon bond, creating the dienynone backbone.

Deprotection: The final step involves the removal of the ketone's protecting group to yield the target molecule.

The table below outlines a representative synthetic sequence for a dienynone.

StepReaction TypeKey Reagents & ConditionsTransformation Achieved
1Fragment SynthesisMulti-step synthesis from commercial starting materialsPreparation of a terminal alkyne (e.g., 9-decyn-2-one, protected) and a vinyl halide (e.g., (E)-1-bromo-pent-1-ene).
2Sonogashira CouplingPd(PPh3)4, CuI, Et3NCoupling of the alkyne and vinyl halide to form the C10-C11 bond and the conjugated en-yn-en system.
3DeprotectionAqueous acid (e.g., HCl or p-TsOH)Removal of the ketal protecting group to reveal the C2-ketone.

Development of Synthetic Analogs and Derivatives for Structure-Activity Relationship Studies

The development of synthetic analogs is crucial for conducting Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of this compound and evaluating the impact on its biological or chemical properties, researchers can identify the key structural features responsible for its activity. A flexible synthetic route is advantageous as it allows for the introduction of various modifications.

Key modifications for SAR studies include:

Altering Chain Length: Synthesizing homologs with shorter (e.g., trideca-) or longer (e.g., heptadeca-) carbon chains to probe the optimal length for receptor binding or biological effect.

Varying Ketone Position: Moving the carbonyl group from the C-2 position to other locations (e.g., C-3, C-4) to determine its importance.

Modifying Double Bond Position and Geometry: Shifting the location of the diene system or synthesizing all possible geometric isomers ((EE), (EZ), (ZE), (ZZ)) to assess the role of stereochemistry.

Functional Group Interconversion: Replacing the ketone with other functional groups such as an alcohol, ester, or amide to investigate the electronic and hydrogen-bonding requirements of the pharmacophore.

The following table details examples of synthetic analogs and the rationale behind their synthesis.

Analog TypeExample StructureModification from Parent CompoundRationale for Synthesis (SAR)
Chain Length AnalogHeptadeca-9,12-dien-2-oneAddition of two CH2 groups (C17 chain)To investigate the effect of lipophilicity and overall chain length on activity.
Positional Isomer (Ketone)Pentadeca-8,11-dien-3-oneKetone moved from C-2 to C-3To determine if the specific location of the carbonyl group is critical for function.
Geometric Isomer(8E,11E)-Pentadeca-8,11-dien-2-oneBoth double bonds are E (trans)To assess the importance of specific double bond geometry for molecular shape and target interaction.
Functional Group AnalogPentadeca-8,11-dien-2-olKetone reduced to a secondary alcoholTo probe the role of the carbonyl's hydrogen bond accepting ability versus a hydrogen bond donor/acceptor (hydroxyl).
Unsaturation AnalogPentadec-8-en-11-yn-2-oneOne double bond replaced with a triple bondTo study the effect of a rigid, linear alkyne moiety on the molecule's conformation and electronic properties.

Mechanistic Insights into Biological Activities Non Human Model Systems

Anti-proliferative and Cytotoxic Activity Studies in Cell Lines

While direct studies detailing the cytotoxic effects of Pentadeca-8,11-dien-2-one on a wide range of cancer cell lines are limited in current literature, the mechanisms of action for structurally related compounds and the general response of these cell lines to cytotoxic agents provide a framework for understanding potential anti-proliferative activities.

The evaluation of cytotoxic activity in cancer cell lines is a primary method for screening potential anti-neoplastic agents. Studies on various natural and synthetic compounds demonstrate that cell lines such as Jurkat (T-cell leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) are standard models for assessing anti-proliferative effects. researchgate.netnih.gov For instance, cytotoxic assessments using the MTT assay on HeLa and MCF-7 cells have been employed to determine the half-maximal inhibitory concentration (IC50) of various compounds, revealing dose-dependent inhibition of cell proliferation. nih.govresearchgate.net Compounds exhibiting selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells, are of particular interest. nih.gov While specific IC50 values for this compound are not detailed in the available research, this methodology is fundamental to characterizing the potential of any novel compound in oncology research.

A common mechanism by which anti-proliferative compounds exert their effects is through the modulation of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disruption of this process can halt the proliferation of cancer cells. researchgate.net Flow cytometry analysis is a common technique used to determine the phase of the cell cycle at which a compound exerts its effects. nih.gov For example, some natural product fractions have been shown to cause cell cycle arrest at the G0/G1 phase in MCF-7 cells and at the G2/M phase in HeLa cells. nih.govnih.gov A G1 phase arrest prevents the cell from entering the S phase, where DNA synthesis occurs, thereby halting proliferation. mdpi.com This arrest is often associated with changes in the levels of regulatory proteins. mdpi.com

Apoptosis Induction: When DNA damage is too severe to be repaired, the cell may undergo apoptosis. nih.govmdpi.com This process is characterized by morphological changes and the activation of a cascade of enzymes called caspases. The balance between pro-apoptotic proteins (like Bax and p53) and anti-apoptotic proteins (like Bcl-2) is crucial in determining a cell's fate. nih.govmdpi.com Studies on various cancer cell lines, including Jurkat and PC3, have shown that effective cytotoxic agents can induce apoptosis by up-regulating Bax and down-regulating Bcl-2, leading to caspase activation. nih.govresearchgate.netresearchgate.net

The biological activity of a compound is highly dependent on its chemical structure, including its stereochemistry and functional groups. For related compounds like anacardic acids, research has shown that the nature of the alkyl side chain significantly influences their biological activities, such as enzyme inhibition. researchgate.net This suggests that isomers (compounds with the same formula but different arrangements of atoms) and derivatives (compounds structurally similar but with modifications) of this compound would likely exhibit different potencies. A branched side-chain in one synthetic anacardic acid, for example, doubled its potency against S. mutans compared to the most potent natural variant. mdpi.com A systematic study involving the synthesis and biological evaluation of various isomers and derivatives would be necessary to establish a clear structure-activity relationship (SAR) for this class of compounds.

Investigations into Anti-inflammatory Pathways

Research into structurally similar compounds, specifically anacardic acids, provides significant insight into potential anti-inflammatory mechanisms.

Anacardic acids, which share a structural resemblance to the salicylic (B10762653) acid moiety of 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzoic acid, have been shown to exert anti-inflammatory effects by interfering with key signaling pathways. biosynth.comnih.gov A primary target is the Nuclear Factor-kappaB (NF-κB) signaling pathway, which is a central regulator of inflammation. nih.gov

Anacardic acid has been found to inhibit the activation of NF-κB. nih.gov This inhibition prevents the downstream expression of numerous pro-inflammatory genes that mediate proliferation, survival, and inflammation, such as cyclooxygenase-2 (COX-2), cyclin D1, and various interleukins. nih.gov Furthermore, studies have demonstrated that anacardic acid can significantly reduce edema induced by inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), histamine, and dextran, indicating its ability to block the synthesis of these mediators or act as an antagonist at their receptors. nih.govacs.org

The anti-inflammatory effects of anacardic acids are also linked to their ability to directly inhibit key enzymes involved in the inflammatory cascade.

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: These enzymes are critical for the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.govmdpi.com Anacardic acids have been identified as effective inhibitors of both lipoxygenase and cyclooxygenase enzymes. researchgate.netmdpi.com The inhibitory activity is competitive and depends on the structure of the compound's alkyl side chain. researchgate.net The mechanism of LOX inhibition is thought to involve the chelation of the iron atom located in the enzyme's active site. researchgate.netmdpi.com

Histone Acetyltransferase (HAT) Inhibition: Anacardic acid is also a known inhibitor of histone acetyltransferase (HAT) enzymes, such as p300. mdpi.comnih.gov HATs play a role in chromatin remodeling and gene expression. By inhibiting HAT, anacardic acid can prevent the acetylation of proteins involved in the NF-κB pathway, further contributing to the suppression of pro-inflammatory gene expression. nih.gov

Data on Enzymatic Inhibition by Related Anacardic Acids

Below are interactive tables summarizing the inhibitory concentrations (IC50) of related anacardic acids against key enzymes involved in inflammation.

Table 1: Lipoxygenase Inhibition by Anacardic Acid (C15:1) Allows users to filter and sort data related to the inhibition of lipoxygenase.

Enzyme Source Substrate IC50 Value Reference
Soybean Lipoxygenase-1 Linoleic Acid 6.8 µM mdpi.comacs.org

Table 2: Cyclooxygenase Inhibition by Anacardic Acids Allows users to filter and sort data related to the inhibition of cyclooxygenase.

Enzyme Source IC50 Value Reference

Table 3: Histone Acetyltransferase (HAT) Inhibition by Anacardic Acids Allows users to filter and sort data related to the inhibition of histone acetyltransferase.

Enzyme Family Target IC50 Value Reference

α-Glucosidase Inhibition by Related Anacardic Acids

Anacardic acids, a group of phenolic lipids structurally related to this compound, have demonstrated significant inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. nih.govmdpi.com The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, as it delays glucose absorption and reduces postprandial blood glucose levels. nih.govresearchgate.net

Research conducted on anacardic acids isolated from cashew nut shell liquid (CNSL) has provided detailed insights into their enzyme inhibitory potential. mdpi.com A study evaluated three distinct anacardic acids: a monoene (15:1, AAn1), a diene (15:2, AAn2), and a triene (15:3, AAn3). mdpi.com The diene anacardic acid is particularly relevant due to the structural similarity of its fifteen-carbon alkenyl chain to that of this compound.

In vitro enzymatic assays revealed that all tested anacardic acids were potent inhibitors of α-glucosidase, with their efficacy significantly surpassing that of acarbose, a standard α-glucosidase inhibitor drug. mdpi.com The inhibitory effects were found to be dose-dependent. mdpi.com The monoene anacardic acid (AAn1) exhibited the strongest effect, followed closely by the diene (AAn2) and then the triene (AAn3). mdpi.com This suggests that while the presence of unsaturation in the alkyl side chain is beneficial for inhibitory activity, the degree of unsaturation may influence the potency. mdpi.com

CompoundIC₅₀ (µg/mL)IC₅₀ (µM)
Anacardic Acid (15:1, AAn1)1.78 ± 0.085.1 ± 0.2
Anacardic Acid (15:2, AAn2)1.99 ± 0.765.8 ± 2.2
Anacardic Acid (15:3, AAn3)3.31 ± 0.039.7 ± 0.1
Acarbose (Standard)169.3 ± 8.91262.2 ± 13.8

Data sourced from in vitro enzymatic assays on anacardic acids from Anacardium occidentale. mdpi.com

The mechanism of inhibition is believed to be competitive, where the compounds compete with carbohydrates for the active site of the enzyme. researchgate.net The structural features of anacardic acids—specifically the polar groups on the aromatic ring—are considered key for the enzyme-ligand binding that leads to inhibition. mdpi.com

P-glycoprotein (Pgp) Efflux Pump Inhibition by Related Compounds

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer and affects the pharmacokinetics of many drugs by transporting them out of cells. mdpi.commdpi.com The interaction of natural compounds with P-gp is an area of intense research, as P-gp inhibitors can potentially reverse MDR and improve the efficacy of chemotherapeutic agents. mdpi.com

The evidence regarding the interaction of anacardic acids with P-gp is complex and presents some conflicting findings. One study reports that natural NF-κB inhibitors, including anacardic acid, enhanced the cellular accumulation of P-gp substrates such as daunorubicin (B1662515) and Rhodamine 123 in multidrug-resistant cells. mdpi.com The study also noted that these compounds stimulate the ATPase activity of P-gp, which is characteristic of P-gp substrates and competitive inhibitors. mdpi.com This suggests that anacardic acid can modulate P-gp activity, likely acting as an inhibitor. mdpi.com

In contrast, a separate in silico study predicted that anacardic acids are neither inhibitors nor substrates of P-gp. mdpi.com This computational analysis suggested that the absorption of anacardic acids would not be influenced by P-gp, and they would not pose a risk of drug-drug interactions with P-gp substrates. mdpi.com

This discrepancy highlights the complexity of predicting and confirming interactions with the P-gp transporter. The different findings may arise from the specific experimental conditions, cell lines used, or the limitations inherent in computational prediction models for a promiscuous transporter like P-gp. plos.org While compounds structurally related to this compound, such as Pentadeca-(8Z,13Z)-dien-11-yn-2-one, have been identified in nature, their specific activity as P-gp inhibitors is not yet detailed in the available literature. nih.gov Further experimental validation is required to definitively characterize the role of anacardic acids and related ketones as modulators of P-gp efflux pump activity.

In Silico Molecular Docking and Binding Affinity Predictions

In silico molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein, providing valuable insights into potential mechanisms of action at a molecular level. researchgate.netnih.gov This approach has been applied to anacardic acids to understand their interaction with both α-glucosidase and P-glycoprotein.

α-Glucosidase Docking:

Molecular docking studies have strongly supported the experimental data on the α-glucosidase inhibitory activity of anacardic acids. mdpi.com These simulations show that anacardic acids effectively bind to the substrate-binding pocket of the enzyme. mdpi.com The predicted binding affinities for anacardic acids are significantly lower (indicating stronger binding) than that of acarbose. mdpi.com

Key findings from these in silico analyses indicate that the polar groups on the trisubstituted benzene (B151609) ring of anacardic acids, specifically the hydroxyl (-OH) and carboxylic acid (-COOH) groups, are critical for their anti-α-glucosidase activity. mdpi.com These groups form crucial noncovalent interactions, such as hydrogen bonds, with the enzyme's active site residues, which facilitates the formation of a stable enzyme-ligand complex and leads to enzymatic inhibition. mdpi.com The unsaturated alkyl chain, while enhancing the inhibitory effect, is not considered essential for the binding itself. mdpi.com

CompoundPredicted Binding Affinity (kcal/mol)
Anacardic Acid (Saturated, AAn0)-9.5
Anacardic Acid (15:1, AAn1)-9.1
Anacardic Acid (15:2, AAn2)-9.2
Anacardic Acid (15:3, AAn3)-8.9
Acarbose (Standard)-6.4

Data sourced from molecular docking simulations of anacardic acid isomers with α-glucosidase. mdpi.com

P-glycoprotein Interaction Prediction:

Computational methods have also been used to predict the interaction between anacardic acids and the P-gp efflux pump. mdpi.com As mentioned previously, one ADME (absorption, distribution, metabolism, and excretion) prediction study concluded that the anacardic acids under investigation are neither inhibitors nor substrates of P-gp. mdpi.com This prediction contrasts with in vitro experimental results suggesting a modulatory effect. mdpi.com Molecular docking into the large, hydrophobic, and flexible binding cavity of P-gp is notoriously challenging, which may contribute to such discrepancies. plos.org The development of accurate in silico models for P-gp binding remains a significant goal in computational drug discovery to better predict the pharmacokinetic profiles of new chemical entities. plos.orgnih.gov

Biosynthetic Pathways and Metabolic Engineering Perspectives

Proposed Biosynthetic Routes to Pentadeca-8,11-dien-2-one in Echinacea pallida

The chemical backbone of this compound, a C15 polyene, suggests its origin lies in fatty acid metabolism. nih.govnih.gov Polyacetylenes and related compounds found in the Asteraceae family, to which Echinacea belongs, are generally derived from C18 fatty acids. nih.gov The proposed biosynthetic pathway commences with oleic acid, a common C18 monounsaturated fatty acid. nih.gov

The biosynthesis is thought to proceed via the crepenynate (B1232503) pathway, a central route in the formation of many polyacetylenes. nih.gov This pathway begins with the desaturation of linoleic acid to form crepenynic acid, which introduces the first triple bond. nih.govoup.com Subsequent enzymatic reactions, including further desaturations and modifications, create a diverse array of acetylenic compounds. nih.gov To arrive at a C15 compound like this compound from a C18 precursor, chain-shortening reactions are necessary. nih.gov

Echinacea pallida roots are a rich source of various polyenes and polyacetylenes, indicating a highly active biosynthetic machinery for these compounds. rsc.orgfitoterapia.net this compound is one of several related structures isolated from this plant, highlighting the metabolic web that can diverge from the main pathway to produce a range of metabolites. nih.govmdpi.com The naturally occurring form has been identified as (8Z,11Z)-pentadeca-8,11-dien-2-one through stereoselective total synthesis and comparison with the isolated natural product. rsc.orgresearchgate.netnih.gov

Table 1: Selected Polyenes and Polyacetylenes from Echinacea pallida This table lists some of the related compounds found alongside this compound in the roots of E. pallida, illustrating the chemical diversity of the biosynthetic pathway.

Compound NameChemical ClassReference
(8Z,11Z)-Pentadeca-8,11-dien-2-onePolyene mdpi.comresearchgate.net
Pentadeca-8Z-ene-11,13-diyn-2-onePolyacetylene researchgate.net
Pentadeca-8Z,13Z-dien-11-yn-2-onePolyacetylene researchgate.net
Tetradeca-8Z-ene-11,13-diyn-2-onePolyacetylene researchgate.net
8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-onePolyacetylene researchgate.net
Pentadeca-(9E)-ene-11,13-diyne-2,8-dionePolyacetylene researchgate.net

Role of Fatty Acid Synthase Systems in Polyene and Polyacetylene Biosynthesis

The journey from simple carbon precursors to complex polyenes begins with primary metabolism, specifically the de novo synthesis of fatty acids. nih.gov This fundamental process is catalyzed by fatty acid synthase (FAS) enzyme complexes. aocs.org In plants, fatty acid synthesis occurs in the stroma of plastids and utilizes a Type II FAS, which is a complex of multiple discrete proteins. nih.govaocs.org

The process starts with acetyl-CoA, with the first committed step being its conversion to malonyl-CoA. aocs.org The FAS complex then catalyzes a repeating four-step sequence of reactions:

Condensation: A malonyl group is added to the growing acyl chain, elongating it by two carbons. nih.govresearchgate.net

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP. nih.gov

Dehydration: A water molecule is removed to form an α,β-unsaturated acyl-ACP. nih.gov

Reduction: The double bond is reduced to yield a saturated acyl chain, now two carbons longer. nih.gov

Throughout this cycle, the growing fatty acid chain is attached to an Acyl Carrier Protein (ACP). aocs.org The end products are typically the saturated fatty acids palmitate (C16) and stearate (B1226849) (C18). aocs.org These saturated fatty acids are the primary substrates that are subsequently modified by desaturases to initiate the biosynthesis of polyenes and polyacetylenes. nih.gov

Enzymatic Transformations and Stereochemical Control in Natural Product Synthesis

The conversion of saturated fatty acids into unsaturated polyenes and polyacetylenes is orchestrated by a suite of specialized enzymes. nih.gov Key players in this transformation are desaturases, particularly those related to the Δ12 oleic acid desaturase (FAD2). nih.govoup.com These enzymes are remarkable as they can catalyze not only the introduction of double bonds (desaturation) but also the formation of triple bonds (acetylenation). nih.govnih.govoup.com

Research on other species has identified divergent FAD2-like enzymes that function as acetylenases, converting linoleic acid into crepenynic acid, and bifunctional FAD2 enzymes that can further desaturate intermediates. nih.govoup.com These enzymatic transformations are highly specific, controlling the position of the newly formed double or triple bonds.

Stereochemical control is a hallmark of natural product biosynthesis, ensuring the precise three-dimensional structure required for biological activity. bham.ac.uk The synthesis of (8Z,11Z)-pentadeca-8,11-dien-2-one in Echinacea pallida is a clear example, where the geometry of the double bonds at positions 8 and 11 is strictly controlled to be cis (Z). rsc.org This stereospecificity is dictated by the unique architecture of the enzyme's active site. To confirm the exact configuration of the natural compound, stereoselective total synthesis of the possible isomers, (8Z,11Z) and (8Z,11E), was performed, with subsequent comparison to the isolated product unambiguously confirming the (8Z,11Z) structure. rsc.orgfitoterapia.netnih.gov

Genetic and Metabolic Engineering Strategies for Enhanced Production or Diversification

Metabolic engineering offers powerful strategies to increase the production of valuable natural products like this compound or to create novel derivatives. researchgate.net A primary approach is the heterologous expression of biosynthetic genes in well-characterized host organisms such as yeast (Saccharomyces cerevisiae) or other plants like Arabidopsis thaliana. nih.govnih.gov This has been successfully demonstrated for the early steps of polyacetylene biosynthesis, where FAD2-like acetylenase genes from carrot were expressed in yeast and Arabidopsis, resulting in the production of pathway intermediates. nih.govoup.com

The application of these strategies to this compound would first require the identification, cloning, and characterization of the specific desaturase, acetylenase, and other modifying enzymes from Echinacea pallida. nih.gov Genome mining for FAD2-like gene families is a proven starting point for this discovery process. nih.govoup.com

Another promising avenue is the use of hairy root cultures. researchgate.net These cultures, induced by transformation with Rhizobium rhizogenes, are often genetically stable and capable of producing high levels of secondary metabolites. researchgate.netresearchgate.net Carrot hairy roots have been shown to produce large amounts of polyacetylenes, suggesting this system could be an effective platform for producing Echinacea polyenes and for functionally characterizing candidate biosynthetic genes. researchgate.netresearchgate.net Ultimately, these engineering efforts could lead to the development of genetically-engineered crop plants that produce novel compounds for purposes such as enhanced disease or pest resistance. nih.gov

Table 2: Overview of Metabolic Engineering Strategies for Polyene/Polyacetylene Production

StrategyDescriptionPotential OutcomeReference
Heterologous Expression Transferring and expressing biosynthetic genes (e.g., FAD2-like acetylenases) from the source plant into a microbial or plant host.Production of the target compound or its precursors in a fast-growing, easily scalable organism. nih.govnih.govoup.com
Hairy Root Culture Establishing in vitro cultures of transformed roots that exhibit rapid growth and high biosynthetic capacity.Enhanced and sustainable production of the target compound; a tool to study gene function. researchgate.netresearchgate.net
Gene Discovery & Mining Identifying and isolating the complete set of genes responsible for the biosynthetic pathway from the source organism.Provides the genetic "parts list" needed for all other engineering strategies. nih.govnih.govnih.gov
Pathway Diversification Combining enzymes from different pathways or using enzyme engineering to alter function.Creation of novel polyene or polyacetylene structures not found in nature. nih.govresearchgate.net

Ecological and Chemotaxonomic Significance

Role of Pentadeca-8,11-dien-2-one as a Plant Secondary Metabolite

This compound is a naturally occurring chemical compound found in certain plant species, most notably within the genus Echinacea. nih.gov It belongs to a broad class of organic molecules known as secondary metabolites. Unlike primary metabolites, which are essential for the basic survival of the plant (e.g., photosynthesis, growth), secondary metabolites are produced in response to environmental stimuli and are not directly involved in fundamental life-sustaining processes. nih.gov Their production is considered an adaptive response to various biotic and abiotic stresses. nih.gov

The production of these metabolites is a key aspect of the plant's ecological strategy, enabling it to cope with challenges such as competition from other plants, nutrient deprivation, and attack from various organisms. nih.gov Research into the secondary metabolites of Echinacea has highlighted their biological activity, suggesting a significant role in the plant's life cycle and interactions. nih.gov

Defensive Functions in Plant-Herbivore and Plant-Pathogen Interactions

Plant secondary metabolites are a primary component of plant defense systems against a wide range of antagonists, including herbivores and pathogenic microorganisms. nih.govnih.gov These chemical defenses can act directly by deterring feeding, reducing digestibility, or exerting toxic effects on the aggressor. mdpi.comscienceopen.com They can also function indirectly by attracting the natural enemies of herbivores. researchgate.net

Within the genus Echinacea, various classes of secondary metabolites have been associated with defensive functions. Specific groups of phenolic compounds and alkamides, which are structurally related to ketones like this compound, have demonstrated antiviral and antifungal activities. nih.gov Furthermore, purified alkamides from Echinacea have been reported to possess insecticidal and larvicidal properties. nih.govnih.gov

While direct studies on the specific defensive role of this compound are limited, its nature as a secondary metabolite produced by a plant known for its chemical defenses strongly implies its involvement in such interactions. nih.govnih.gov Plants produce a wide variety of compounds, including flavonoids and polyphenols, that can deter herbivores and inhibit the growth of pathogens. mdpi.comnih.gov When a plant is attacked by a pathogen, it may increase the production of antimicrobial compounds to protect its tissues from invasion. researchgate.netmdpi.com The presence of this compound within the chemical matrix of Echinacea suggests it may contribute to this broad-spectrum defense strategy, helping to protect the plant from various biological threats in its environment.

Chemotaxonomic Markers for Echinacea Species Differentiation

Chemotaxonomy is the classification of organisms based on their chemical constituents. The profile of secondary metabolites can serve as a chemical fingerprint to distinguish between closely related species. In the genus Echinacea, the composition and concentration of specific compounds, particularly alkamides and related polyunsaturated compounds, vary significantly among species, making them valuable chemotaxonomic markers. nih.govresearchgate.net

The presence or absence of this compound and structurally similar ketones can aid in the differentiation of major medicinal Echinacea species. For example, this compound has been specifically reported in Echinacea pallida. nih.gov Other related compounds show different distribution patterns across the genus. This differential distribution allows researchers and analysts to identify the species of origin for plant material, which is crucial for the standardization and quality control of herbal products. nih.gov

The table below summarizes the reported occurrence of this compound and related compounds in different Echinacea species, illustrating their utility as chemotaxonomic markers.

Compound NameEchinacea angustifoliaEchinacea pallidaEchinacea purpurea
This compoundNot ReportedPresent nih.govNot Reported
Pentadeca-(8E, 13Z)-dien-11-yn-2-oneNot ReportedPresent researchgate.netresearchgate.netNot Reported
(8Z,13Z)-Pentadeca-8,13-dien-11-yn-2-onePresent nih.govPresent nih.govPresent nih.gov

This table is based on available data from the cited sources.

This variation in chemical profiles provides a robust tool for botanical identification, complementing traditional morphological methods. researchgate.net The analysis of these specific ketones and alkamides using techniques like high-performance liquid chromatography (HPLC) allows for precise species characterization. nih.govresearchgate.net

Future Research Directions and Translational Potential

Elucidation of Unexplored Biological Targets and Signaling Pathways

The full therapeutic potential of Pentadeca-8,11-dien-2-one can only be realized by identifying its specific biological targets and the signaling pathways it modulates. Currently, there is a lack of detailed studies on the specific molecular interactions of this compound. Future research should prioritize the deconvolution of its mechanism of action.

Key Research Objectives:

Target Identification: Employing techniques such as affinity chromatography, and proteomics-based approaches to isolate and identify the direct binding partners of this compound within various cell types.

Pathway Analysis: Once potential targets are identified, downstream signaling cascades can be investigated using methods like Western blotting, reporter gene assays, and transcriptomic profiling to understand how the compound affects cellular processes.

Comparative Studies: Investigating the activity of this compound across a panel of cell lines, including those from different cancer types and inflammatory models, can help to pinpoint pathways that are particularly sensitive to its effects. Marine natural products, for instance, have been shown to target various regulated cell death signaling pathways, offering a precedent for exploring similar mechanisms for plant-derived compounds. nih.gov

Table 1: Potential Methodologies for Target and Pathway Elucidation

Methodology Objective Potential Outcome
Affinity Chromatography Isolate binding proteins Identification of direct molecular targets.
Cellular Thermal Shift Assay (CETSA) Confirm target engagement in cells Validation of target binding in a physiological context.
RNA-Sequencing (RNA-Seq) Profile changes in gene expression Understanding of modulated signaling pathways.

Advanced Synthetic Methodologies for Novel Analog Generation

The generation of novel analogs of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing its therapeutic properties. Advanced synthetic methodologies can provide access to a diverse range of derivatives that may possess enhanced potency, selectivity, or improved pharmacokinetic profiles.

Strategies for Analog Synthesis:

Combinatorial Chemistry: The use of combinatorial approaches can rapidly generate a library of analogs by systematically modifying different parts of the this compound scaffold.

Bio-inspired Synthesis: Mimicking proposed biosynthetic pathways can offer efficient routes to the core structure and its derivatives.

Peptide-based Scaffolds: The synthesis of cyclic analogs, a strategy that has proven successful for enhancing the bioavailability of peptides, could be adapted to create more stable and potent derivatives. nih.gov The synthesis of phosphinic dipeptide analogs is another example of creating pseudopeptides as potent inhibitors of metalloproteases. mdpi.com

Table 2: Examples of Synthetic Strategies for Natural Product Analog Generation

Strategy Description Potential Application to this compound
Diversity-Oriented Synthesis Creation of structurally diverse molecules from a common starting material. Generation of a wide range of dienone analogs with varied ring sizes, and functional groups.
Late-Stage Functionalization Modification of the core structure in the final steps of a synthesis. Introduction of functional groups to probe specific interactions with biological targets.

Integration of Omics Technologies for Comprehensive Biosynthetic Understanding

A thorough understanding of the biosynthetic pathway of this compound is essential for its biotechnological production. The integration of various "omics" technologies can provide a holistic view of the genetic and metabolic processes leading to its formation in plants like Echinacea pallida.

Omics Approaches:

Genomics: Sequencing the genome of Echinacea pallida can help identify the biosynthetic gene cluster (BGC) responsible for producing the polyketide backbone of this compound. omu.edu.tr

Transcriptomics: Analyzing the transcriptome can reveal the genes that are co-expressed with known polyketide synthase (PKS) genes, providing clues about the enzymes involved in tailoring the final structure. frontiersin.org Metabolomic analysis of Echinacea angustifolia has already shown how environmental factors can influence the accumulation of secondary metabolites. nih.gov

Proteomics: Identifying the proteins present during active biosynthesis can confirm the expression and involvement of specific enzymes. frontiersin.org

Metabolomics: Profiling the metabolome can identify biosynthetic intermediates and shunt products, helping to piece together the complete pathway. mdpi.com

Multi-omics approaches are powerful tools for uncovering the complexity of secondary metabolite production in medicinal plants. researchgate.net

Sustainable Sourcing and Production Strategies for Natural Dienones

The reliance on wild or cultivated plants for the extraction of valuable compounds is often unsustainable. Developing alternative and sustainable production strategies for this compound and other natural dienones is a critical area of future research.

Potential Strategies:

Plant Cell and Tissue Culture: Establishing cell or hairy root cultures of Echinacea pallida could provide a controlled and sustainable source of the compound, independent of geographical and seasonal variations. nih.gov

Metabolic Engineering: Once the biosynthetic pathway is elucidated, it can be engineered into microbial hosts like Saccharomyces cerevisiae or Escherichia coli for large-scale, fermentative production. nih.gov

Sustainable Agriculture: For plant-based production, the development of sustainable cultivation practices for dye plants, for example, can be adapted for medicinal plants to ensure a consistent and environmentally friendly supply. europa.eu Hydroponic systems are also being explored for the cultivation of natural dye plants. researchgate.net

Predictive Modeling for Biological Activity and Metabolic Fate

Computational and predictive models can accelerate the drug discovery and development process by forecasting the biological activity, pharmacokinetic properties, and metabolic fate of this compound and its analogs.

Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of dienone analogs with their biological activity, guiding the design of more potent compounds.

Molecular Docking and Dynamics: These computational techniques can predict how this compound and its derivatives bind to their biological targets at the molecular level, providing insights into the mechanism of action.

Machine Learning and AI: Neural network models and other machine learning algorithms can be trained on existing data to predict a wide range of properties, from bioactivity to toxicity. nih.govnih.gov These models can be particularly useful for large and conformationally flexible molecules. scienceopen.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Tyr-c(Lys-Phe-Phe-Asp)-NH2
Tyr-c(Asp-Phe-Phe-Lys)-NH2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.